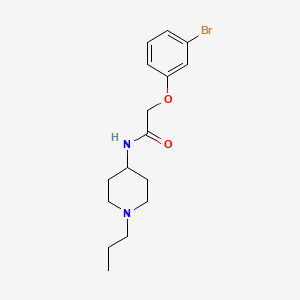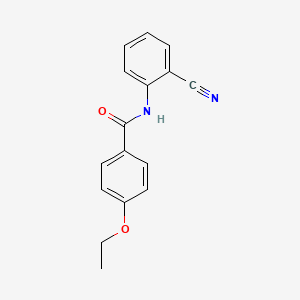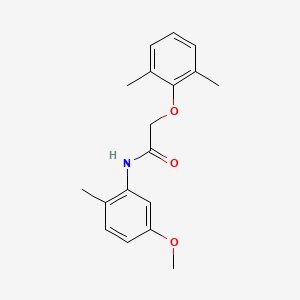
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as Bupropion, is a pharmaceutical compound that is used as an antidepressant and an aid to quit smoking. It is a non-tricyclic antidepressant that works by inhibiting the reuptake of dopamine and norepinephrine in the brain.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. It has also been shown to decrease the levels of the stress hormone cortisol, which can reduce feelings of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively researched for its antidepressant and smoking cessation properties. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using bupropion in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a number of potential side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Some possible areas of research include:
1. Investigating the potential use of bupropion in the treatment of other psychiatric disorders, such as anxiety disorders and PTSD.
2. Exploring the potential use of bupropion in the treatment of addiction to other substances, such as opioids and alcohol.
3. Investigating the potential use of bupropion in combination with other compounds, such as ketamine, for the treatment of depression.
4. Investigating the potential use of bupropion in combination with other smoking cessation aids, such as nicotine replacement therapy, to improve quit rates.
5. Exploring the potential use of bupropion in combination with other compounds, such as psychedelics, for the treatment of addiction and other psychiatric disorders.
In conclusion, N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, or bupropion, is a well-studied compound that has a number of potential applications in the treatment of psychiatric disorders and addiction. While there are some limitations to using bupropion in lab experiments, it remains a valuable tool for researchers in a variety of fields. There are also a number of potential future directions for research on bupropion, which could lead to new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 3-chlorophenylacetic acid with 4-methoxy-3-methylbenzaldehyde in the presence of sodium cyanoborohydride and acetic anhydride. The resulting intermediate is then reacted with 1-bromo-2-butene in the presence of potassium carbonate and DMF to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been used as an aid to quit smoking, with studies showing that it can double the chances of quitting smoking compared to placebo.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-11-14(9-10-17(13)22-2)5-3-8-18(21)20-16-7-4-6-15(19)12-16/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQIKSUZGNYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)




![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)